molecular formula C22H23N3O3S3 B5451141 3-{2-[2-amino-3-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-propen-1-yl]-1,3-benzothiazol-3-ium-3-yl}-1-propanesulfonate

3-{2-[2-amino-3-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-propen-1-yl]-1,3-benzothiazol-3-ium-3-yl}-1-propanesulfonate

Cat. No.: B5451141
M. Wt: 473.6 g/mol
InChI Key: UOPGUEGTEGFAKJ-STZFKDTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains two benzothiazole groups. Benzothiazole is a heterocyclic compound, which is a type of compound that contains a ring structure made up of at least two different elements. In this case, the ring structure contains carbon, nitrogen, and sulfur atoms .

Properties

IUPAC Name

3-[2-[(Z,3Z)-2-amino-3-(3-ethyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S3/c1-2-24-17-8-3-5-10-19(17)29-21(24)14-16(23)15-22-25(12-7-13-31(26,27)28)18-9-4-6-11-20(18)30-22/h3-6,8-11,14-15,23H,2,7,12-13H2,1H3,(H,26,27,28)/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPGUEGTEGFAKJ-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC(=CC3=[N+](C4=CC=CC=C4S3)CCCS(=O)(=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C\C(=C\C3=[N+](C4=CC=CC=C4S3)CCCS(=O)(=O)[O-])\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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